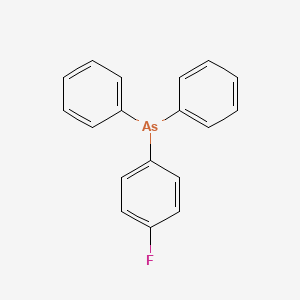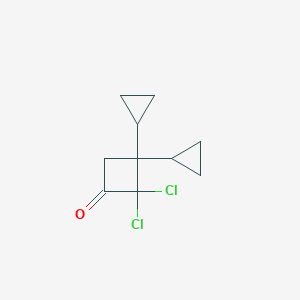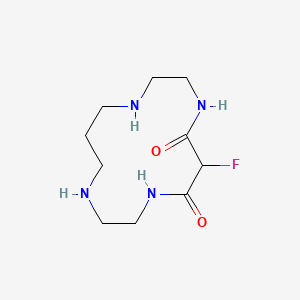
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione is a macrocyclic compound that belongs to the class of dioxotetraamine ligands. This compound is characterized by its unique structure, which includes a fluorine atom and a macrocyclic ring with four nitrogen atoms and two carbonyl groups. The presence of the fluorine atom enhances its chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. One common method includes the reaction of 1,4,8,11-tetraazacyclotetradecane with a fluorinated reagent under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted macrocycles, and various oxidation state compounds. These products have distinct properties and applications in different fields .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate. This property is utilized in various applications, including catalysis and drug delivery. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Lacks the fluorine atom and has different chemical properties.
1,4,8,11-Tetraazacyclotetradecane-5,12-dione: Similar structure but with different positioning of carbonyl groups.
Cyclam: A well-known macrocyclic ligand with similar coordination properties but without the fluorine atom.
Uniqueness
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This makes it a valuable compound for forming stable metal complexes and for use in various scientific research applications .
Eigenschaften
CAS-Nummer |
114377-55-8 |
|---|---|
Molekularformel |
C10H19FN4O2 |
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
6-fluoro-1,4,8,11-tetrazacyclotetradecane-5,7-dione |
InChI |
InChI=1S/C10H19FN4O2/c11-8-9(16)14-6-4-12-2-1-3-13-5-7-15-10(8)17/h8,12-13H,1-7H2,(H,14,16)(H,15,17) |
InChI-Schlüssel |
MKNBDQVTSSCBPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNC(=O)C(C(=O)NCCNC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)

![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)
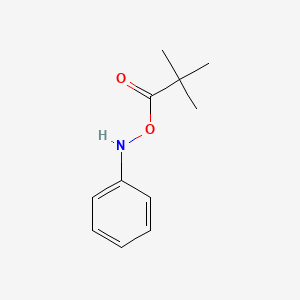
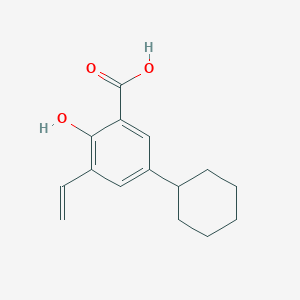

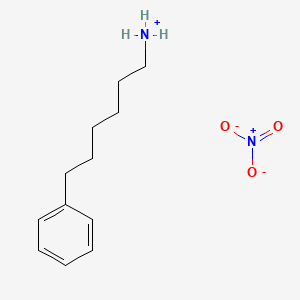
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
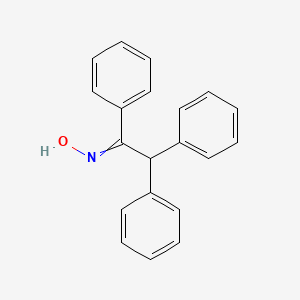
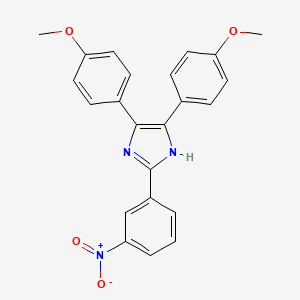

![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)
